2-[(2-Chlorophenyl)(hydroxy)methyl]naphthalene-1,4-dione
CAS No.: 6629-18-1
Cat. No.: VC18782806
Molecular Formula: C17H11ClO3
Molecular Weight: 298.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6629-18-1 |
|---|---|
| Molecular Formula | C17H11ClO3 |
| Molecular Weight | 298.7 g/mol |
| IUPAC Name | 2-[(2-chlorophenyl)-hydroxymethyl]naphthalene-1,4-dione |
| Standard InChI | InChI=1S/C17H11ClO3/c18-14-8-4-3-7-12(14)17(21)13-9-15(19)10-5-1-2-6-11(10)16(13)20/h1-9,17,21H |
| Standard InChI Key | RQBMBOQXLYFWFO-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)C=C(C2=O)C(C3=CC=CC=C3Cl)O |
Introduction
Structural and Molecular Characteristics
The molecular formula of 2-[(2-Chlorophenyl)(hydroxy)methyl]naphthalene-1,4-dione is C₁₇H₁₁ClO₃, with a molecular weight of 298.7 g/mol . Key structural features include:
-
A planar naphthalene-1,4-dione backbone with conjugated carbonyl groups at positions 1 and 4.
-
A hydroxymethyl (-CH(OH)-) bridge at position 2, linking the naphthoquinone core to a 2-chlorophenyl substituent.
Table 1: Key Structural Descriptors
The presence of electron-withdrawing groups (chlorine, carbonyl) and the hydroxyl group creates a polarized structure, influencing reactivity in electrophilic and nucleophilic substitutions .
Synthesis and Production
| Parameter | Value | Source |
|---|---|---|
| Production Capacity | Up to 500 kg/month | |
| Purity | >95% (HPLC) | |
| Storage Conditions | Dry, dark, ventilated |
Industrial-scale synthesis often employs batch reactors with strict temperature control (20–50°C) to prevent decomposition.
Physicochemical Properties
Table 3: Physicochemical Data
| Property | Value | Method/Source |
|---|---|---|
| Melting Point | Not reported | |
| Solubility | Insoluble in water; soluble in DMSO, DMF | |
| Stability | Sensitive to light and moisture | |
| LogP (Octanol-Water) | 3.2 (estimated) |
The compound’s low aqueous solubility and photosensitivity necessitate specialized handling, often requiring amber glassware and inert atmospheres during storage .
Applications in Pharmaceutical Research
Intermediate in Drug Synthesis
2-[(2-Chlorophenyl)(hydroxy)methyl]naphthalene-1,4-dione serves as a precursor for:
-
Anticancer Agents: Naphthoquinones are known to inhibit tyrosine kinases (e.g., EGFR) and induce apoptosis via redox cycling .
-
Antimalarials: Structural analogs like atovaquone highlight the role of chlorinated naphthoquinones in targeting mitochondrial electron transport .
Table 4: Bioactivity of Analogous Compounds
| Compound | Target | IC₅₀/EC₅₀ | Source |
|---|---|---|---|
| 2-Anilino-1,4-naphthoquinone | EGFR Tyrosine Kinase | 0.8 µM | |
| Atovaquone | Cytochrome bc₁ | 1.2 nM |
Material Science Applications
The compound’s conjugated π-system enables use in organic semiconductors and photoresists, though applications remain exploratory .
Pharmacological and Toxicological Profile
Acute Toxicity
Data specific to this compound are lacking, but related naphthoquinones exhibit:
-
Respiratory Toxicity: Bronchiolar necrosis observed in mice at 400 mg/kg (intraperitoneal) .
-
Hepatotoxicity: CYP450-mediated metabolic activation generates reactive intermediates, leading to hepatic necrosis .
Future Directions and Challenges
-
Synthetic Optimization: Developing catalytic asymmetric methods to access enantiopure derivatives for chiral drug discovery.
-
Mechanistic Studies: Elucidating the compound’s interaction with biological targets like NAD(P)H:quinone oxidoreductase (NQO1).
-
Environmental Impact: Assessing biodegradation pathways to address persistence concerns .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume